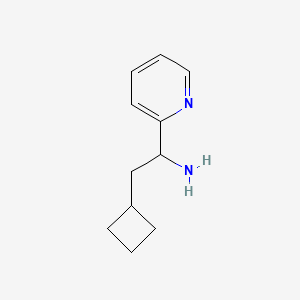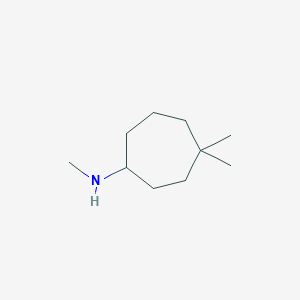
N,4,4-trimethylcycloheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4,4-trimethylcycloheptan-1-amine is an organic compound that belongs to the class of amines It features a cycloheptane ring with three methyl groups attached to the nitrogen atom and the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4,4-trimethylcycloheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base, followed by reductive amination with ammonia or a primary amine. The reaction conditions typically include:
Temperature: 0-25°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N,4,4-trimethylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
N,4,4-trimethylcycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,4,4-trimethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
類似化合物との比較
Similar Compounds
Cycloheptanamine: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
N-methylcycloheptanamine: Contains only one methyl group on the nitrogen atom, leading to variations in its biological activity.
4-methylcycloheptanamine: Has a single methyl group on the fourth carbon atom, affecting its steric and electronic properties.
Uniqueness
N,4,4-trimethylcycloheptan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
N,4,4-trimethylcycloheptan-1-amine |
InChI |
InChI=1S/C10H21N/c1-10(2)7-4-5-9(11-3)6-8-10/h9,11H,4-8H2,1-3H3 |
InChIキー |
DQCTWMMUBJRDOC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(CC1)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


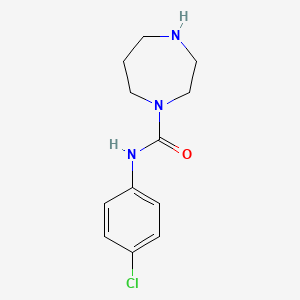

![[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)
![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)

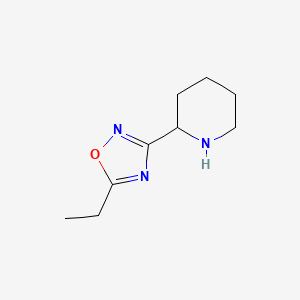
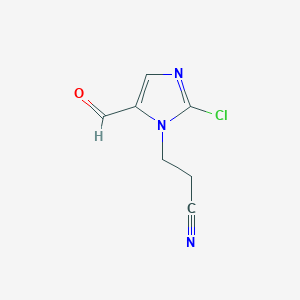
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
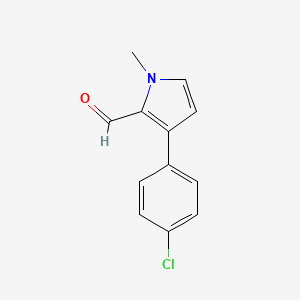
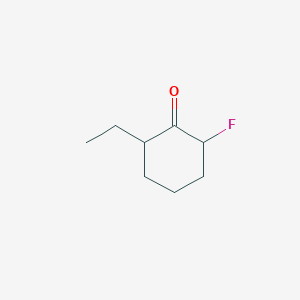
![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
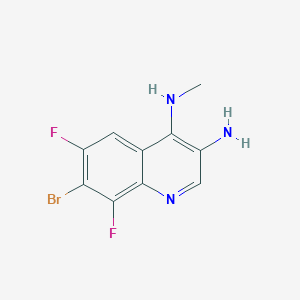
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
